molecular formula C18H22N2O3S2 B12200147 N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12200147
M. Wt: 378.5 g/mol
InChI Key: HNRBRXBFSHYDQB-UHFFFAOYSA-N
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Description

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido (sulfone) group, a 4-isopropylphenyl substituent, and a cyclopropanecarboxamide moiety. The sulfone group enhances polarity and thermal stability, while the cyclopropane ring introduces steric constraints that may influence conformational dynamics and intermolecular interactions.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C18H22N2O3S2/c1-11(2)12-5-7-14(8-6-12)20-15-9-25(22,23)10-16(15)24-18(20)19-17(21)13-3-4-13/h5-8,11,13,15-16H,3-4,9-10H2,1-2H3

InChI Key

HNRBRXBFSHYDQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps. The key steps include the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring and the subsequent attachment of the cyclopropanecarboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to its therapeutic effects.

Comparison with Similar Compounds

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Molecular Formula : C₂₀H₁₀N₄O₃S
  • Key Features :
    • Benzylidene substituent with trimethyl groups.
    • Furan and nitrile functional groups.
    • Dual carbonyl (C=O) groups at positions 3 and 4.
  • Physical Properties :
    • Melting Point: 243–246°C .
    • IR Peaks: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN) .
  • Comparison :
    • Unlike the target compound, 11a lacks a sulfone group and cyclopropane ring. The nitrile and furan groups may confer distinct electronic properties, while the absence of a sulfone likely reduces aqueous solubility compared to the target compound.

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

  • Molecular Formula : C₂₂H₁₇N₃O₃S
  • Key Features: 4-Cyanobenzylidene substituent. Dual nitrile groups and a furan moiety.
  • Physical Properties :
    • Melting Point: 213–215°C .
    • IR Peaks: 2,209 cm⁻¹ (CN), 3,423 cm⁻¹ (NH) .
  • Comparison: The cyanophenyl group in 11b increases electron-withdrawing character compared to the target compound’s isopropylphenyl group. The lower melting point of 11b (213–215°C vs. inferred higher stability for the sulfone-containing target compound) suggests differences in crystallinity.

Thiadiazol-2-ylidene Derivatives

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

  • Molecular Formula : C₂₁H₂₀N₄O₂S
  • Key Features: Thiadiazole core with dimethylamino acryloyl and benzamide substituents. Dual carbonyl groups.
  • Physical Properties :
    • Melting Point: 200°C .
    • IR Peaks: 1,690 cm⁻¹ and 1,638 cm⁻¹ (C=O) .
  • Comparison: The thiadiazole ring in 4g differs from the tetrahydrothieno[3,4-d][1,3]thiazole system in the target compound, leading to variations in ring strain and π-conjugation. The dimethylamino group in 4g may enhance solubility in polar aprotic solvents, whereas the target compound’s sulfone group could improve solubility in aqueous media.

Research Findings and Implications

  • Synthetic Routes : Compounds like 11a and 11b are synthesized via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid , whereas the target compound’s synthesis likely requires specialized sulfonation and cyclopropanation steps.
  • Thermal Stability: The sulfone group in the target compound is expected to enhance thermal stability compared to non-sulfonated analogs like 11a and 4g .

Biological Activity

The compound N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N2O4S2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4\text{S}_2

Key Features

  • Functional Groups : The compound contains a thiazole ring, a cyclopropane moiety, and a dioxido group which may contribute to its biological activity.
  • Molecular Weight : Approximately 342.44 g/mol.
  • Solubility : Solubility data is limited; however, compounds with similar structures often exhibit moderate solubility in organic solvents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to our target compound. For instance, research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Effects

A study conducted by Shen et al. (2011) evaluated a series of thiazole derivatives for their antitumor activity against human tumor cells. Among the tested compounds, those with similar structural features to our compound displayed potent inhibitory effects on cell proliferation in lines such as KB and HepG2/A2. The mechanism was attributed to the induction of apoptosis and cell cycle arrest1.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AKB5.2Apoptosis induction
Compound BHepG2/A23.8Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of similar thiazole derivatives have been documented, showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of related compounds, it was found that certain thiazole derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli15 µg/mL

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Interaction with DNA : Some thiazole derivatives interact with DNA, leading to disruption in replication and transcription processes.

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